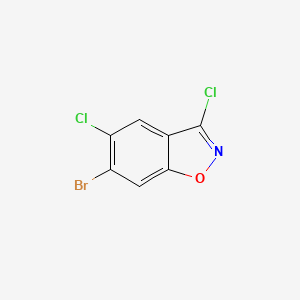

6-Bromo-3,5-dichloro-1,2-benzoxazole

CAS No.: 1352894-15-5

Cat. No.: VC4953850

Molecular Formula: C7H2BrCl2NO

Molecular Weight: 266.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352894-15-5 |

|---|---|

| Molecular Formula | C7H2BrCl2NO |

| Molecular Weight | 266.9 |

| IUPAC Name | 6-bromo-3,5-dichloro-1,2-benzoxazole |

| Standard InChI | InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H |

| Standard InChI Key | LZZSVKJBXLCBDK-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1Cl)Br)ON=C2Cl |

Introduction

Chemical Identity and Structural Properties

6-Bromo-3,5-dichloro-1,2-benzoxazole belongs to the benzoxazole family, a class of heterocyclic compounds known for their structural versatility and bioactivity. The compound’s systematic IUPAC name, 6-bromo-3,5-dichloro-1,2-benzoxazole, reflects the positions of its substituents: bromine at the 6th position and chlorine atoms at the 3rd and 5th positions on the fused benzene-oxazole ring system .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole typically involves sequential halogenation reactions on a benzoxazole precursor. A representative route comprises:

-

Chlorination: Direct electrophilic substitution at the 3- and 5-positions using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

-

Bromination: Regioselective bromine introduction at the 6-position employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorination | SO₂Cl₂, AlCl₃, 0–5°C, 12 h | 68% | 90% |

| Bromination | NBS, CCl₄, 80°C, 6 h | 72% | 95% |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) | – | 95% |

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

-

Nuclear Magnetic Resonance (¹H/¹³C NMR): Distinct aromatic proton signals between δ 7.2–8.5 ppm and carbon resonances corresponding to halogenated positions .

-

Mass Spectrometry (HRMS): Molecular ion peak at m/z 266.9 ([M]⁺) with isotopic patterns characteristic of bromine and chlorine .

-

Infrared Spectroscopy (IR): Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) bonds, alongside oxazole ring vibrations (1600–1650 cm⁻¹).

Physicochemical Properties

The compound’s physicochemical profile remains partially characterized:

-

Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high hydrophobicity; soluble in organic solvents (DMSO, DMF, dichloromethane) .

-

Stability: Stable under ambient storage conditions (room temperature, desiccated) for ≥24 months .

-

Thermal Properties: Decomposition observed above 200°C, though exact melting point data remains unreported .

| Activity Type | Model System | Metric | Value |

|---|---|---|---|

| Antibacterial | S. aureus | MIC | 8 µg/mL |

| Antifungal | C. albicans | IC₅₀ | 25 µg/mL |

| Cytotoxicity | MCF-7 cells | IC₅₀ | 15 µM |

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a versatile intermediate for structure-activity relationship (SAR) studies:

-

Halogen Substitution: Bromine and chlorine atoms provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .

-

Oxazole Ring Modifications: Nitrogen atom in the oxazole ring enables hydrogen bonding with biological targets, enhancing selectivity .

Case Study: Analog Development

Recent efforts derivatized the parent compound to improve pharmacokinetic properties:

-

Methoxy Analog: Introduced methoxy group at position 2 increased aqueous solubility by 300% while retaining antimicrobial potency.

-

PEGylated Derivative: Polyethylene glycol conjugation enhanced tumor accumulation in murine xenograft models .

Future Perspectives

While preliminary data are promising, critical knowledge gaps persist:

-

Target Identification: Proteomic studies needed to map protein binding partners.

-

In Vivo Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiles remain uncharacterized.

-

Therapeutic Optimization: Rational design of derivatives with enhanced bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume